molecular formula C25H29NO5 B11382210 6-butyl-3-(3,4-dimethoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-butyl-3-(3,4-dimethoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11382210
M. Wt: 423.5 g/mol
InChI Key: IGLAVPAHUABJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno[6,7-e][1,3]oxazin core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of deep eutectic solvents to make the process more environmentally friendly .

Chemical Reactions Analysis

6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, which can lead to its observed biological effects. For example, it may act as an NF-κB inhibitor, which is useful in anticancer drug research . Additionally, it can modulate retinoid nuclear receptors, which are important for the treatment of metabolic and immunological diseases .

Comparison with Similar Compounds

Similar compounds to 6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include:

The uniqueness of 6-BUTYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of functional groups and its resulting biological activities, which make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

6-butyl-3-[(3,4-dimethoxyphenyl)methyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C25H29NO5/c1-5-6-7-18-12-23(27)31-25-16(2)24-19(11-20(18)25)14-26(15-30-24)13-17-8-9-21(28-3)22(10-17)29-4/h8-12H,5-7,13-15H2,1-4H3

InChI Key

IGLAVPAHUABJBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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